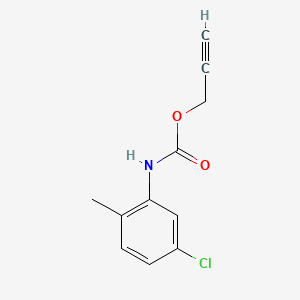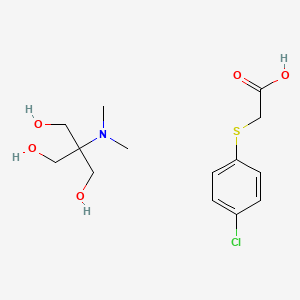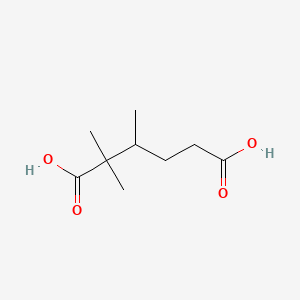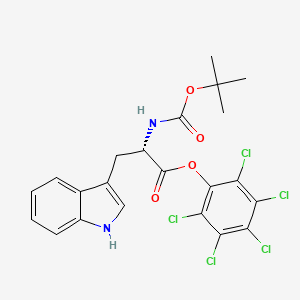
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester is a derivative of L-tryptophan, an essential amino acid. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group, while the pentachlorophenyl ester facilitates the coupling of amino acids in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester typically involves the protection of the amino group of L-tryptophan with a tert-butoxycarbonyl group. This is achieved by reacting L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting N-tert-Butoxycarbonyl-L-tryptophan is then reacted with pentachlorophenol and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-tert-Butoxycarbonyl-L-tryptophan and pentachlorophenol.
Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA) to yield L-tryptophan.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous solutions of hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc group removal.
Major Products Formed
Hydrolysis: N-tert-Butoxycarbonyl-L-tryptophan and pentachlorophenol.
Deprotection: L-tryptophan.
Scientific Research Applications
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protected amino acid derivative. This compound is also used in the development of pharmaceuticals, where it aids in the synthesis of peptide-based drugs. Additionally, it is employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester involves the protection of the amino group of L-tryptophan, preventing unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group. The pentachlorophenyl ester facilitates the coupling of amino acids by forming a highly reactive intermediate that readily reacts with nucleophiles.
Comparison with Similar Compounds
N-tert-Butoxycarbonyl-L-tryptophan pentachlorophenyl ester is similar to other Boc-protected amino acid esters, such as:
- N-tert-Butoxycarbonyl-L-phenylalanine pentachlorophenyl ester
- N-tert-Butoxycarbonyl-L-alanine pentachlorophenyl ester
These compounds also serve as protected amino acid derivatives used in peptide synthesis. this compound is unique due to the presence of the indole side chain of tryptophan, which can participate in additional interactions and reactions, making it particularly useful in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C22H19Cl5N2O4 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C22H19Cl5N2O4/c1-22(2,3)33-21(31)29-13(8-10-9-28-12-7-5-4-6-11(10)12)20(30)32-19-17(26)15(24)14(23)16(25)18(19)27/h4-7,9,13,28H,8H2,1-3H3,(H,29,31)/t13-/m0/s1 |
InChI Key |
QVSNUQISGGSLND-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


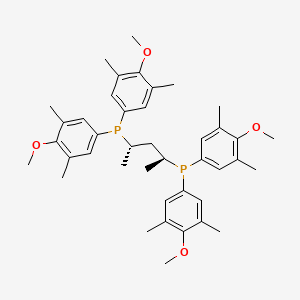
![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)


![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)

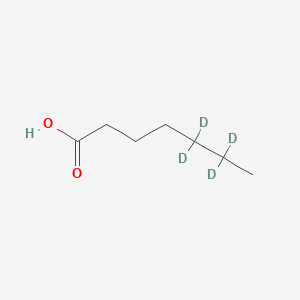
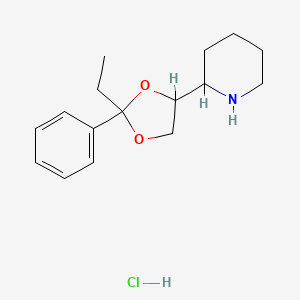

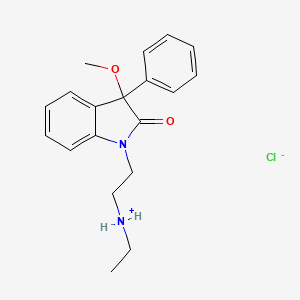
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
